molecular formula C24H22N4O2 B14927562 N-(3-acetylphenyl)-1-benzyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(3-acetylphenyl)-1-benzyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B14927562
M. Wt: 398.5 g/mol
InChI Key: NZNABPDBDLCPKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~4~-(3-Acetylphenyl)-1-benzyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is a fused heterocyclic system containing both pyrazole and pyridine rings. The presence of various functional groups, such as acetyl, benzyl, and carboxamide, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N4-(3-acetylphenyl)-1-benzyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common approach is the cyclization of appropriate precursors to form the pyrazolo[3,4-b]pyridine core, followed by functional group modifications to introduce the acetyl, benzyl, and carboxamide groups.

    Cyclization Reaction: The initial step involves the cyclization of a precursor such as 3,6-dimethylpyrazole with a suitable pyridine derivative under acidic or basic conditions to form the pyrazolo[3,4-b]pyridine core.

    Functional Group Introduction:

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and catalytic processes may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N4-(3-Acetylphenyl)-1-benzyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.

Major Products: The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N~4~-(3-Acetylphenyl)-1-benzyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Research: It is used as a probe to study various biological processes and pathways, including enzyme inhibition and receptor binding.

    Chemical Biology: The compound serves as a tool for investigating the structure-activity relationships of pyrazolo[3,4-b]pyridine derivatives.

    Industrial Applications: It may be used in the development of new materials, such as dyes and polymers, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N4-(3-acetylphenyl)-1-benzyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. The presence of multiple functional groups allows it to engage in various interactions with biological macromolecules, contributing to its overall activity.

Comparison with Similar Compounds

    Pyrazolo[3,4-b]pyridine Derivatives: Compounds with similar core structures but different substituents, such as N4-(3-chlorophenyl)-1-benzyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide.

    Pyrazole Derivatives: Compounds containing the pyrazole ring, such as 3,5-dimethylpyrazole.

    Pyridine Derivatives: Compounds containing the pyridine ring, such as 2,6-dimethylpyridine.

Uniqueness: N4-(3-Acetylphenyl)-1-benzyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to the specific combination of functional groups and the fused pyrazolo[3,4-b]pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H22N4O2

Molecular Weight

398.5 g/mol

IUPAC Name

N-(3-acetylphenyl)-1-benzyl-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H22N4O2/c1-15-12-21(24(30)26-20-11-7-10-19(13-20)17(3)29)22-16(2)27-28(23(22)25-15)14-18-8-5-4-6-9-18/h4-13H,14H2,1-3H3,(H,26,30)

InChI Key

NZNABPDBDLCPKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3)C)C(=O)NC4=CC=CC(=C4)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.